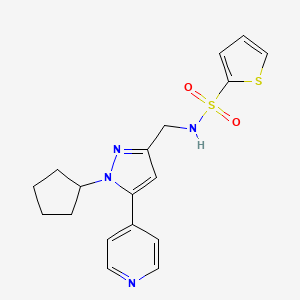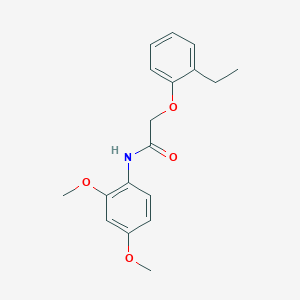![molecular formula C22H19N3O2 B2638514 N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide CAS No. 887198-37-0](/img/structure/B2638514.png)
N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under microwave irradiation, which offers a solvent- and catalyst-free method, resulting in high yields and environmentally benign conditions . Other methods include the use of solid support catalysts such as Al2O3 and TiCl4 .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and eco-friendliness. The use of continuous flow reactors can also be considered to enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide or pyridinium tribromide are common.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions include various halogenated derivatives and reduced forms of the compound, which can be further utilized in different synthetic applications .
Applications De Recherche Scientifique
N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. It acts at the G1-S transition to promote the E2F transcriptional program and the initiation of DNA synthesis. It also modulates G2 progression by controlling the activation of cyclin B/CDK1 through phosphorylation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zolpidem: A sedative containing the imidazo[1,2-a]pyridine unit.
Alpidem: An anxiolytic drug with a similar structure.
Saripidem: Another sedative with comparable properties.
Uniqueness
N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide stands out due to its unique combination of the imidazo[1,2-a]pyridine and phenoxyacetamide moieties, which confer distinct biological activities and potential therapeutic applications .
Propriétés
IUPAC Name |
N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-16-6-5-13-25-14-20(24-22(16)25)17-9-11-18(12-10-17)23-21(26)15-27-19-7-3-2-4-8-19/h2-14H,15H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKMDOAMSFOWNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-ethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2638436.png)

![1-[(4-chlorophenyl)methyl]-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea](/img/structure/B2638438.png)
![Thiourea, N,N''-[(1R,2R)-1,2-diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B2638439.png)
![2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2638440.png)
![N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide](/img/structure/B2638442.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2638443.png)



![2-{5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2638449.png)
![N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide](/img/structure/B2638451.png)
![2-[(4-Butylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2638452.png)

